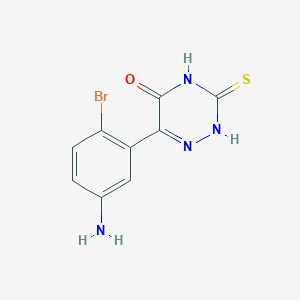
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Descripción general
Descripción
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound that has been studied extensively in scientific research. It is a member of the triazine family of compounds and has been found to have a variety of interesting properties.
Mecanismo De Acción
The mechanism of action of 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it is believed that the compound may work by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has a variety of biochemical and physiological effects. In addition to its cytotoxic and antimicrobial properties, it has been found to have anti-inflammatory and antioxidant effects. It may also have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is its relatively simple synthesis method. However, one limitation is that the compound may be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. One area of interest is its potential as a cancer treatment. Further studies could explore its effectiveness against different types of cancer and its potential for use in combination with other anticancer agents.
Another area of research could focus on the compound's antimicrobial properties. Studies could explore its effectiveness against different types of bacteria and fungi, as well as its potential for use in treating infections.
Finally, research could explore the compound's potential as a neuroprotective agent. Studies could investigate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential for use in stroke and traumatic brain injury.
Aplicaciones Científicas De Investigación
The scientific research applications of 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are varied and extensive. One area of research that has been explored is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and may be a promising candidate for further development as a cancer treatment.
Another area of research that has been explored is the use of this compound as an antimicrobial agent. Studies have shown that it has activity against a variety of bacteria and fungi, including drug-resistant strains.
Propiedades
IUPAC Name |
6-(5-amino-2-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-6-2-1-4(11)3-5(6)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZRUTAXJCGPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NNC(=S)NC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4268468.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4268469.png)
![4-(dimethylamino)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B4268474.png)
![6-tert-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268480.png)
![methyl 2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268488.png)
![N-benzyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4268499.png)
![methyl 2-({[(2-methoxybenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268516.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268523.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268524.png)
![3-(3,4-dichlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268535.png)
![2-(2-chloro-4-fluorophenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4268542.png)
![isopropyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4268550.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268557.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268575.png)